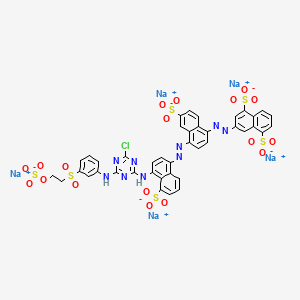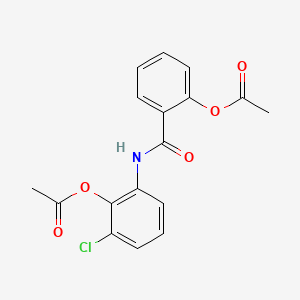
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) typically involves multiple steps:
Formation of 1H-Imidazole-1-ethanol: This can be achieved through the reaction of imidazole with ethylene oxide under basic conditions.
Methylation: The methyl group at the 5-position can be introduced via alkylation using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
化学反応の分析
Types of Reactions
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Amino derivatives: From the reduction of the nitro group.
Carboxylic acids and alcohols: From the hydrolysis of the ester group.
Substituted imidazoles: From electrophilic substitution reactions.
科学的研究の応用
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit biological activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and dyes.
作用機序
The mechanism of action of 1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) is largely dependent on its functional groups:
Nitro group: Can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or anticancer effects.
Imidazole ring: Can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Ester linkage: Can be hydrolyzed to release active metabolites that exert their effects on molecular targets.
類似化合物との比較
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
2-Methyl-5-nitroimidazole: A simpler analog with similar biological activities.
Uniqueness
1H-Imidazole-1-ethanol, 5-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a nitro group and an ester linkage allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62144-02-9 |
|---|---|
分子式 |
C13H15N3O5S |
分子量 |
325.34 g/mol |
IUPAC名 |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15N3O5S/c1-10-3-5-12(6-4-10)22(19,20)21-8-7-15-11(2)9-14-13(15)16(17)18/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
QAFCMYGJJUSFQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=CN=C2[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


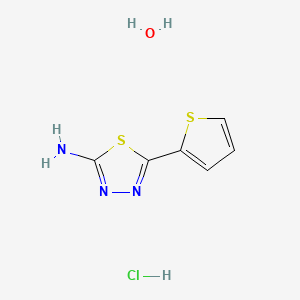
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
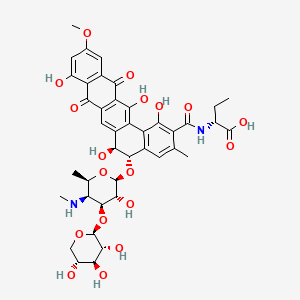
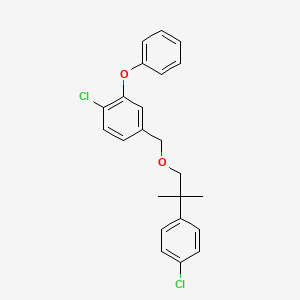
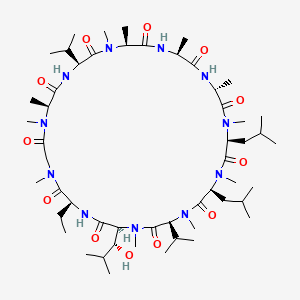
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
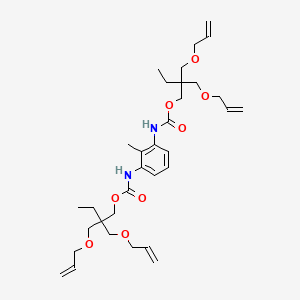
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
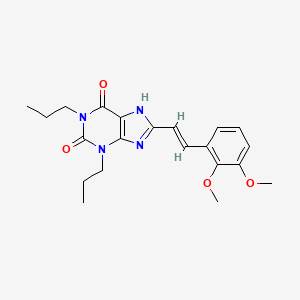
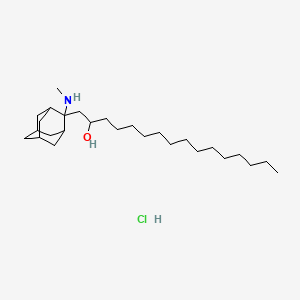
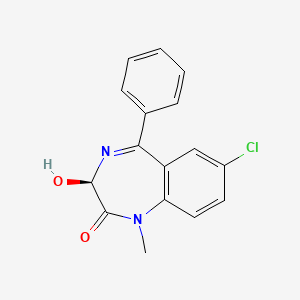
![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
